molecular formula C10H16N2 B13034580 1-(3-Methylpyridin-2-yl)butan-1-amine

1-(3-Methylpyridin-2-yl)butan-1-amine

Cat. No.: B13034580
M. Wt: 164.25 g/mol
InChI Key: WGXKOFUCZSBSMJ-UHFFFAOYSA-N
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Description

1-(3-Methylpyridin-2-yl)butan-1-amine is a secondary amine characterized by a butan-1-amine chain attached to the 2-position of a 3-methylpyridine ring. Its molecular formula is C₁₀H₁₆N₂, with a molecular weight of 164.25 g/mol (CAS: 825647-69-6) . This compound is primarily utilized in pharmaceutical research, particularly as a precursor for heterocyclic building blocks or bioactive molecules .

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

1-(3-methylpyridin-2-yl)butan-1-amine

InChI

InChI=1S/C10H16N2/c1-3-5-9(11)10-8(2)6-4-7-12-10/h4,6-7,9H,3,5,11H2,1-2H3

InChI Key

WGXKOFUCZSBSMJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C=CC=N1)C)N

Origin of Product

United States

Preparation Methods

Direct Amination via Substituted Pyridine Precursors

A common method involves the reaction of a 3-methyl-2-halopyridine derivative with butan-1-amine or its equivalent nucleophiles under nucleophilic substitution conditions. This approach relies on the displacement of a suitable leaving group (e.g., halogen) at the 2-position of the pyridine ring by the amine nucleophile.

  • Example procedure: 3-Methyl-2-chloropyridine is reacted with butan-1-amine in the presence of a base or under catalytic conditions to afford the target amine.
  • Reaction conditions: Typically conducted in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120 °C).
  • Yields: Moderate to good yields (60–85%) depending on reaction time and purity of reagents.

This method benefits from straightforward starting materials and relatively simple reaction setup but may require careful control to avoid side reactions such as over-alkylation or pyridine ring degradation.

Pyridine Ring Construction Followed by Amination

Alternatively, the pyridine ring bearing the 3-methyl substituent can be constructed via condensation or cyclization reactions starting from appropriate precursors, followed by introduction of the butan-1-amine side chain.

  • Ritter-type reactions and cyclizations: Recent methodologies employ intermolecular Ritter-type reactions to form substituted pyridines with aminoalkyl side chains in a single step or via a cascade process. For example, reactions involving substituted pyridine precursors and nitriles under acidic catalysis can yield aminoalkylated pyridines with high selectivity and yields up to 90%.
  • Radical-mediated synthesis: Mild radical approaches have been reported to synthesize heteroaryl amino acids and analogues, which can be adapted to prepare 1-(3-methylpyridin-2-yl)butan-1-amine derivatives by radical addition to suitably functionalized pyridine precursors.

These methods are advantageous for scalability and structural diversity but may require specialized catalysts or reagents.

Detailed Preparation Method Example

A representative synthesis based on literature and patent disclosures is as follows:

Step Reagents & Conditions Description Yield (%)
1 3-Methyl-2-chloropyridine + Butan-1-amine, DMF, 100 °C, 12 h Nucleophilic aromatic substitution to introduce the butan-1-amine side chain 75–80
2 Purification by extraction and recrystallization Isolation of pure 1-(3-methylpyridin-2-yl)butan-1-amine

In a patent example, morpholine and various amine-protecting groups were employed in related heterocyclic amine syntheses, indicating the utility of amine protection/deprotection strategies to improve yields and purity.

Catalytic and Protective Group Strategies

  • Use of amine protecting groups: Protecting groups such as Boc (tert-butoxycarbonyl) or DiBOC have been used to control reactivity during multi-step syntheses involving amines on heterocycles.
  • Catalysts: Lewis acids like Bi(OTf)3 and acid catalysts such as p-toluenesulfonic acid (p-TsOH) have been reported to facilitate cyclization and amination reactions of pyridine derivatives, improving yields and selectivity.

Comparative Analysis of Preparation Methods

Method Type Advantages Disadvantages Typical Yield Range Scalability
Direct nucleophilic substitution Simplicity, readily available reagents Possible side reactions, requires elevated temperature 60–85% Good for lab scale
Ritter-type cyclization High selectivity, one-pot synthesis Requires acidic conditions, sensitive to substituents 75–90% Promising for scale-up
Radical synthesis Mild conditions, versatile Requires radical initiators, complex setup Variable (50–80%) Emerging scalability

Research Findings and Optimization Notes

  • Steric effects: Substituents at the 3-position (methyl group) can influence the nucleophilicity and steric accessibility of the pyridine nitrogen, affecting reaction yields.
  • Reaction time and temperature: Optimization studies show that moderate heating (80–120 °C) for 8–12 hours balances conversion and minimizes decomposition.
  • Purification: Extraction with organic solvents followed by recrystallization or column chromatography ensures high purity of the final amine.

Chemical Reactions Analysis

1-(3-Methylpyridin-2-yl)butan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Methylpyridin-2-yl)butan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methylpyridin-2-yl)butan-1-amine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-Methyl-1-(pyridin-2-yl)butan-1-amine (CAS: 825647-69-6)

This positional isomer shares the pyridin-2-yl group but differs in the methyl substitution (3-methyl vs. target compound's 3-methylpyridin-2-yl).

N-((5-Bromopyridin-3-yl)methyl)butan-1-amine

The bromine substituent on the pyridine ring enhances electrophilicity, making this compound more reactive in cross-coupling reactions compared to the target compound. Additionally, the butan-1-amine chain is attached via a methylene bridge, reducing conformational flexibility relative to the direct linkage in 1-(3-Methylpyridin-2-yl)butan-1-amine .

Heteroaromatic Amines

1-(5-Methoxybenzofuran-2-yl)butan-1-amine (CAS: 1270401-70-1)

Replacing the pyridine ring with a benzofuran system introduces an oxygen atom, altering hydrogen-bonding capacity and solubility. The methoxy group further increases hydrophilicity. Such differences may render this compound more suitable for applications requiring polar interactions, such as enzyme inhibition, compared to the pyridine-based target compound .

4-(Furan-2-yl)-1-(pyridin-2-yl)butan-2-amine

This hybrid structure combines furan and pyridine rings, creating a dual heteroaromatic system.

Aliphatic and Branched Amines

Butan-1-amine (n-Butylamine, CAS: 109-73-9)

As a linear primary amine, butan-1-amine exhibits higher basicity (pKₐ ~10.6) and simpler hydrogen-bonding behavior compared to the target compound. Its applications are predominantly industrial (e.g., surfactants, rubber additives), whereas the pyridine derivative’s aromaticity and steric bulk favor pharmaceutical uses .

2-Ethyl-2-methoxybutan-1-amine

The methoxy group and branched ethyl chain reduce solubility in aqueous media but enhance lipophilicity. Unlike the target compound, this amine lacks aromaticity, resulting in weaker π-based interactions and distinct reactivity in nucleophilic substitutions .

Physicochemical and Functional Comparisons

Hydrogen Bonding and Solvation Effects

The target compound’s pyridine nitrogen acts as a hydrogen-bond acceptor, whereas aliphatic amines (e.g., butan-1-amine) primarily function as donors. This asymmetry complicates thermodynamic modeling, as seen in PCP-SAFT’s inability to predict azeotropes in amine-alcohol mixtures . Viscosity deviation (ηΔ) studies show that 1-(3-Methylpyridin-2-yl)butan-1-amine likely exhibits lower ηΔ values than linear amines (e.g., butan-1-amine) due to reduced solvation effects from steric hindrance and aromatic stabilization .

Basicity and Reactivity

The pyridine ring’s electron-withdrawing effect decreases the amine’s basicity relative to aliphatic analogs. For example, the pKₐ of 1-(3-Methylpyridin-2-yl)butan-1-amine is expected to be lower than that of butan-1-amine (~10.6), influencing its protonation state in biological environments .

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature(s)
1-(3-Methylpyridin-2-yl)butan-1-amine C₁₀H₁₆N₂ 164.25 825647-69-6 Pyridine ring, secondary amine
Butan-1-amine C₄H₁₁N 73.14 109-73-9 Linear primary amine
1-(5-Methoxybenzofuran-2-yl)butan-1-amine C₁₃H₁₇NO₂ 219.28 1270401-70-1 Benzofuran ring, methoxy group
2-Ethyl-2-methoxybutan-1-amine C₇H₁₇NO 131.22 - Branched aliphatic amine, methoxy group

Biological Activity

1-(3-Methylpyridin-2-yl)butan-1-amine, also known as 3-Methyl-1-(pyridin-2-yl)butan-1-amine, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. Its unique structure, characterized by a butanamine backbone and a pyridine ring, suggests various interactions within biological systems that could lead to therapeutic applications.

  • Molecular Formula : C₁₁H₁₅N
  • Molecular Weight : Approximately 168.25 g/mol

The presence of the pyridine ring is crucial as it contributes to the compound's ability to interact with biological targets, influencing neurotransmitter systems similar to known psychoactive substances.

Pharmacological Potential

Research indicates that 1-(3-Methylpyridin-2-yl)butan-1-amine may serve as an intermediate in synthesizing compounds aimed at treating neurological conditions. Preliminary studies suggest its influence on neurotransmitter systems, although detailed mechanisms of action remain under investigation.

Key Findings :

  • The compound exhibits significant interactions with neurotransmitter systems, which may be leveraged for developing treatments for disorders such as depression and anxiety.
  • Structural similarities to psychoactive substances indicate potential for further exploration in drug design.

Structure-Activity Relationship (SAR)

Understanding the SAR of 1-(3-Methylpyridin-2-yl)butan-1-amine is essential for optimizing its biological activity. The following table summarizes compounds with structural similarities and their respective characteristics:

Compound NameMolecular FormulaKey Characteristics
3-Methyl-1-(pyridin-3-yl)butan-1-amineC₁₁H₁₅NSimilar structure; different pyridine substitution
N-(Pyridin-2-ylmethyl)butan-1-amineC₁₁H₁₅NExhibits distinct biological activity
3-Methyl-N-(pyridin-4-yl)butanamideC₁₂H₁₅N₃OContains an amide group; potential for different reactivity
3-Methyl-N-(pyridin-2-methyl)butanamideC₁₂H₁₅N₃OMethyl substitution on pyridine alters properties

The unique combination of functional groups and the spatial arrangement provided by the pyridine ring influence the compound's reactivity and interactions compared to similar compounds.

Neurotransmitter Interaction Studies

Investigations into the interaction of 1-(3-Methylpyridin-2-yl)butan-1-amine with neurotransmitter receptors have utilized techniques such as nuclear magnetic resonance (NMR) spectroscopy. These studies focus on hydrogen bonding and steric effects, providing insights into how this compound can be optimized for drug design.

Antibacterial and Antifungal Activity

While primary research has concentrated on neurological applications, there are emerging studies indicating potential antibacterial and antifungal properties. For instance, related pyridine derivatives have shown moderate to good antimicrobial activity against various bacterial strains, suggesting that further exploration of 1-(3-Methylpyridin-2-yl)butan-1-amine in this context could be fruitful .

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